![molecular formula C35H47N5O8S B8231966 NC9](/img/structure/B8231966.png)
NC9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NC9, also known as benzyl (S)- (1- ( (5- (dimethylamino)naphthalene)-1-sulfonamido)-10,17-dioxo-3,6-dioxa-9,16-diazanonadec-18-en-11-yl)carbamate, is a small molecule inhibitor that targets tissue transglutaminase (TG2). TG2 is an enzyme involved in the formation of protein crosslinks through a transamidation reaction between peptide glutamine and lysine residues. This compound is a targeted and irreversible covalent inhibitor of TG2, locking the enzyme in its open conformation and abolishing its GTP-binding activity .
准备方法
The synthesis of NC9 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the naphthalene sulfonamide derivative, followed by the introduction of the carbamate group. The final product is obtained through purification and characterization steps.
化学反应分析
NC9 undergoes various chemical reactions, primarily focusing on its interaction with TG2. The compound forms a covalent bond with the active site of TG2, leading to irreversible inhibition. Common reagents used in these reactions include organic solvents, protecting groups, and coupling agents. The major product formed from the reaction of this compound with TG2 is the inhibited enzyme complex, which is unable to participate in further transamidation reactions .
科学研究应用
Cancer Research
NC9 has shown promise in several cancer-related studies:
- Inhibition of Cancer Stem Cells : In vitro studies demonstrated that this compound effectively blocks the transamidation activity of TG2 in cancer stem cells, leading to reduced migration and increased apoptosis markers in mesothelioma cells. This suggests a potential role for this compound in targeting cancer stem cell populations that are often resistant to conventional therapies .
- Effects on NF-κB Pathway : Research indicates that treatment with this compound alters NF-κB expression levels when combined with doxorubicin (Doxo), suggesting its potential as an adjunct therapy to enhance the efficacy of existing chemotherapeutics .
Cell Signaling and Transduction
This compound's ability to modulate TG2 activity impacts critical signaling pathways:
- Cellular Signaling Modulation : By inhibiting TG2, this compound influences pathways involved in cell proliferation and survival, which are crucial for understanding tumor biology and developing new therapeutic strategies .
Data Tables
Case Study 1: Mesothelioma Research
In a study involving mesothelioma cancer stem cells, this compound treatment resulted in significant reductions in cell migration and enhanced apoptotic markers. This study underscores the potential of this compound as a therapeutic agent targeting aggressive cancer phenotypes resistant to traditional treatments.
Case Study 2: Breast Cancer
A review highlighted the role of this compound in modulating pro-inflammatory cytokines such as IL-1β and MCP-1, suggesting its utility in breast cancer research where inflammation plays a critical role in tumor progression .
作用机制
NC9 exerts its effects by covalently binding to the active site of TG2, locking the enzyme in its open conformation. This binding abolishes the GTP-binding activity of TG2, preventing it from participating in cellular signaling pathways. The inhibition of TG2 by this compound leads to a reduction in protein crosslinking activity, affecting various cellular processes such as apoptosis, cell migration, and differentiation. The molecular targets of this compound include the active site residues of TG2, and the pathways involved are primarily related to protein crosslinking and GTP-binding functions .
相似化合物的比较
NC9 is unique among TG2 inhibitors due to its irreversible covalent binding mechanism and high selectivity for TG2 over other transglutaminases. Similar compounds include reversible TG2 inhibitors such as CP4d, which trap TG2 in its closed conformation, and other irreversible inhibitors that target different active site residues. The uniqueness of this compound lies in its ability to lock TG2 in the open conformation, providing a distinct mode of inhibition compared to other TG2 inhibitors .
生物活性
The compound NC9 is a selective inhibitor of transglutaminase 2 (TG2), a multifunctional enzyme involved in various biological processes, including cell adhesion, migration, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer therapy and osteoclastogenesis.
This compound specifically targets the transamidase site of TG2, inhibiting its enzymatic activity. Research indicates that this compound can alter the conformation of TG2 from a closed to an open state, which is crucial for its functional activity. This conformational change impacts both TG2's transamidase activity and its GTP-binding capabilities, leading to significant biological consequences in various cell types.
Key Findings:
- Inhibition of Transamidase Activity : this compound effectively suppresses TG2-mediated transamidation, as evidenced by reduced incorporation of fluorescein cadaverine (FC) into cellular proteins in treated cells .
- Impact on GTP Binding : The compound also diminishes TG2's ability to bind GTP, which is essential for its signaling functions .
Inhibition of Epithelial-Mesenchymal Transition (EMT)
This compound has been shown to inhibit EMT in cancer cells. EMT is a critical process in cancer progression that enhances cell migration and invasion. Studies demonstrate that treatment with this compound reduces the expression of key EMT transcription factors such as Twist, Snail, and Slug, while increasing levels of the epithelial marker E-cadherin .
Table 1: Effects of this compound on EMT Markers
Marker | Control (No Treatment) | This compound Treatment (20 µM) |
---|---|---|
Twist | High | Low |
Snail | High | Low |
Slug | High | Low |
E-cadherin | Low | High |
Vimentin | High | Low |
Impact on Cancer Cell Invasion
This compound significantly reduces the invasive potential of epidermal cancer stem cells (ECS). Invasion assays reveal that this compound-treated cells exhibit decreased spheroid formation and reduced invasion through matrigel . The effectiveness of this compound is directly correlated with TG2 expression levels; TG2-null cells do not show a reduction in invasion upon treatment with this compound .
Case Studies
- Epidermal Cancer Stem Cells : In a study using SCC-13 cells, this compound treatment led to decreased migration and invasion capabilities. The presence of TG2 was essential for the observed effects, as evidenced by experiments with TG2 knockdown cells .
- Osteoclastogenesis : this compound was found to inhibit osteoclast differentiation and function in vitro. It blocked the migration and fusion of pre-osteoclasts and reduced their resorption activity. This inhibition was linked to increased RhoA levels and disrupted podosome belt formation, which are critical for osteoclast function .
属性
IUPAC Name |
benzyl N-[(2S)-1-[2-[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy]ethoxy]ethylamino]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47N5O8S/c1-4-33(41)36-19-9-8-16-30(39-35(43)48-26-27-12-6-5-7-13-27)34(42)37-20-22-46-24-25-47-23-21-38-49(44,45)32-18-11-14-28-29(32)15-10-17-31(28)40(2)3/h4-7,10-15,17-18,30,38H,1,8-9,16,19-26H2,2-3H3,(H,36,41)(H,37,42)(H,39,43)/t30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXQGECJXSNLDT-PMERELPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCOCCOCCNC(=O)C(CCCCNC(=O)C=C)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCOCCOCCNC(=O)[C@H](CCCCNC(=O)C=C)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47N5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。